![molecular formula C20H34O5 B13824012 5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid](/img/structure/B13824012.png)
5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6alpha-Prostaglandin I1 is a stable analog of Prostaglandin I2, also known as prostacyclin. It is a member of the prostaglandin family, which are physiologically active lipid compounds with diverse hormone-like effects. 6alpha-Prostaglandin I1 is resistant to hydrolysis in aqueous solutions and promotes cyclic AMP accumulation in human thyroid slices and cells in a concentration-dependent manner .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Prostaglandin I1 involves multiple steps, starting from the precursor arachidonic acid. The process includes the formation of intermediates through various reactions such as oxidation, reduction, and cyclization. Specific reaction conditions, including temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of 6alpha-Prostaglandin I1 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6alpha-Prostaglandin I1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation of 6alpha-Prostaglandin I1 can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
6alpha-Prostaglandin I1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Investigated for its role in cellular signaling and regulation of cyclic AMP levels.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, particularly in inhibiting platelet aggregation and promoting vasodilation.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 6alpha-Prostaglandin I1 involves its interaction with specific receptors on the cell surface, leading to the activation of G-protein-coupled receptors. This activation triggers a cascade of intracellular signaling pathways, resulting in the accumulation of cyclic AMP and subsequent physiological effects such as vasodilation and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin I2 (prostacyclin): A naturally occurring prostaglandin with similar biological activities but less stability in aqueous solutions.
Prostaglandin E1 (alprostadil): Another prostaglandin analog with vasodilatory and platelet aggregation inhibitory effects.
Uniqueness: 6alpha-Prostaglandin I1 is unique due to its enhanced stability compared to Prostaglandin I2, making it more suitable for certain research and therapeutic applications. Its ability to promote cyclic AMP accumulation in a concentration-dependent manner also distinguishes it from other prostaglandin analogs .
Eigenschaften
Molekularformel |
C20H34O5 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
5-[(3R,3aR,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl]pentanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-4-8-15(21)10-11-16-17(22)12-18-20(16)14(13-25-18)7-5-6-9-19(23)24/h10-11,14-18,20-22H,2-9,12-13H2,1H3,(H,23,24)/b11-10+/t14-,15-,16?,17+,18-,20+/m0/s1 |
InChI-Schlüssel |
BBIWXADUFWNKMQ-QPYFCIAVSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C1[C@@H](C[C@H]2[C@@H]1[C@H](CO2)CCCCC(=O)O)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1C(CO2)CCCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




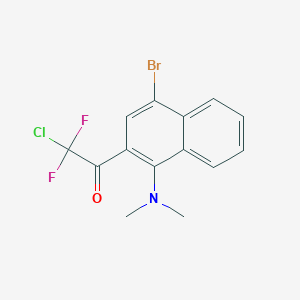
![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)
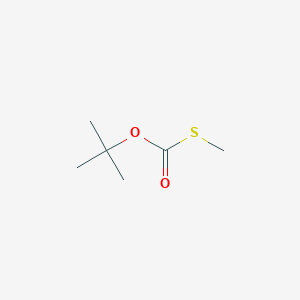
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
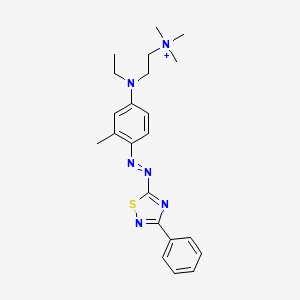
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
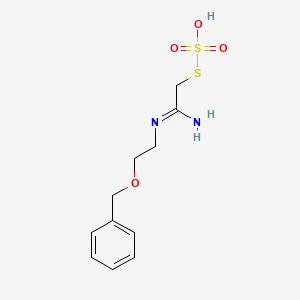
![4-{5-[(2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13823998.png)
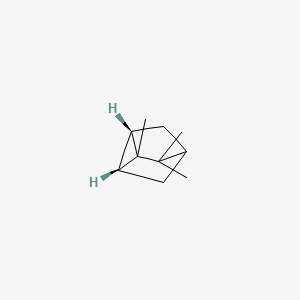
![Ethanone, 1-[4-(aminoethynyl)phenyl]-](/img/structure/B13824024.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B13824032.png)
